molecular formula C46H44Cl2N8O6 B562304 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) CAS No. 106629-90-7

3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride)

Cat. No.: B562304
CAS No.: 106629-90-7
M. Wt: 875.808
InChI Key: WYENYHSISIKTHQ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves multiple steps, starting with the preparation of the biphenylene core. The biphenylene core is synthesized through a series of reactions involving the coupling of 3,3’-dimethoxy-4,4’-biphenylene with appropriate reagents to introduce the tetrazolium groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include formazan derivatives from reduction reactions and various substituted derivatives from substitution reactions .

Scientific Research Applications

3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in biochemical assays to detect and quantify specific biomolecules.

    Medicine: Utilized in diagnostic tests and research to understand disease mechanisms and develop new treatments.

    Industry: Applied in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves its interaction with specific molecular targets. The tetrazolium groups can undergo redox reactions, leading to the formation of colored formazan products. These reactions are often used in assays to measure cellular metabolic activity and enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form colored formazan products makes it particularly valuable in biochemical assays .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44N8O6.2ClH/c1-55-39-23-17-31(25-43(39)59-5)27-45-47-51(35-13-9-7-10-14-35)53(49-45)37-21-19-33(29-41(37)57-3)34-20-22-38(42(30-34)58-4)54-50-46(48-52(54)36-15-11-8-12-16-36)28-32-18-24-40(56-2)44(26-32)60-6;;/h7-26,29-30H,27-28H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYENYHSISIKTHQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)CC7=CC(=C(C=C7)OC)OC)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659859
Record name 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106629-90-7
Record name 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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